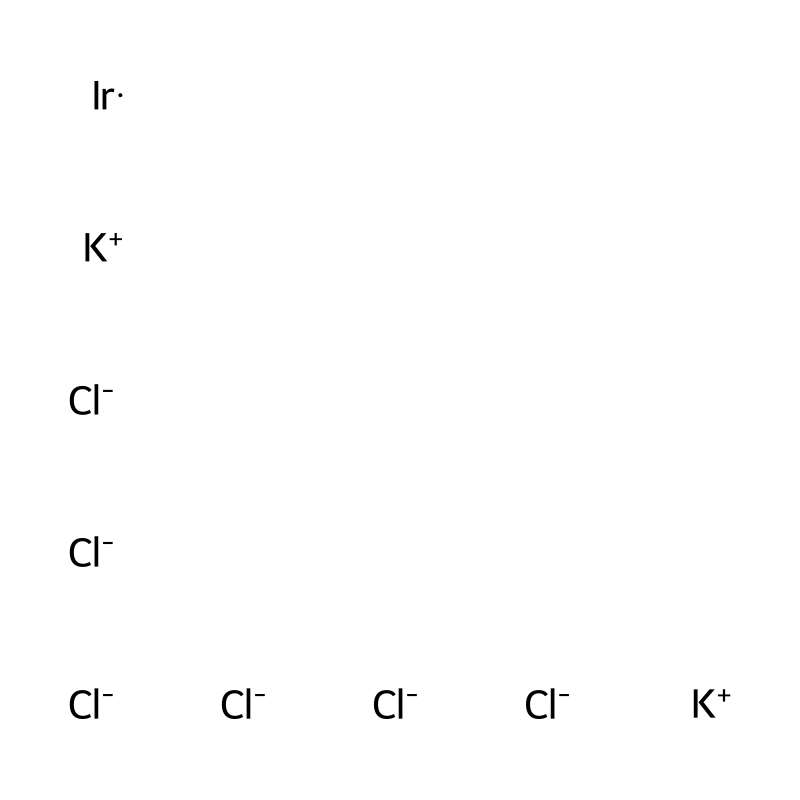Potassium hexachloroiridate(IV)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst Precursor:
K₂IrCl₆ can serve as a precursor for the synthesis of various iridium catalysts. These catalysts find applications in several areas, including:
- Hydrogen evolution reaction (HER): Iridium-based catalysts derived from K₂IrCl₆ demonstrate promising activity and stability for HER, a crucial process in hydrogen production via electrolysis.
- Hydrocarbon conversion: Iridium catalysts derived from K₂IrCl₆ exhibit activity in various hydrocarbon conversion reactions, such as hydrogenation, dehydrogenation, and isomerization, which are essential in refining processes.
Material Science:
- Development of new materials: K₂IrCl₆ can be used as a starting material for the synthesis of novel iridium-based materials with unique properties, such as electrical conductivity or magnetic behavior.
Other Potential Applications:
Limited research explores the potential of K₂IrCl₆ in other areas, including:
- Biomedical applications: Some studies investigate the potential use of K₂IrCl₆ for developing new radiopharmaceuticals for diagnostic imaging purposes. However, further research is needed to establish its efficacy and safety.
Potassium hexachloroiridate(IV) is an inorganic compound with the chemical formula K[IrCl₆]. It features iridium in the +4 oxidation state, coordinated with six chloride ions. This compound appears as a dark green to black crystalline solid and is notable for its stability and solubility in water. The hexachloroiridate(IV) ion is a strong oxidizing agent, which makes it valuable in various chemical applications.
- Reduction: It can be reduced to hexachloroiridate(II) when treated with reducing agents such as N,N,N′,N′-tetramethylethylenediamine or iodide ions .
- Ligand Substitution: The chloride ligands can be substituted by other ligands, making it versatile in coordination chemistry.
- Oxidation Reactions: As an oxidizing agent, it can facilitate the oxidation of various organic and inorganic substrates .
Research indicates that potassium hexachloroiridate(IV) exhibits significant biological activity. Notably, studies have shown that it can prevent the development of ascitic tumors in mice when administered after tumor cell injection . This suggests potential applications in cancer treatment, although further research is necessary to fully understand its mechanisms and efficacy.
Potassium hexachloroiridate(IV) can be synthesized through several methods:
- Direct Chlorination: Iridium metal is reacted with chlorine gas in the presence of potassium chloride.
- Chemical Precipitation: Mixing solutions of iridium salts with concentrated hydrochloric acid and potassium chloride can yield potassium hexachloroiridate(IV).
- Electrochemical Methods: Cyclic voltammetry techniques can also be employed to prepare this compound by controlling the oxidation state of iridium .
The applications of potassium hexachloroiridate(IV) are diverse and include:
- Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to facilitate electron transfer.
- Analytical Chemistry: This compound is used in electrochemical studies to investigate redox processes .
- Biological Research: Its potential anti-cancer properties make it a subject of interest in pharmacological studies .
Interaction studies involving potassium hexachloroiridate(IV) focus on its behavior in various chemical environments. For example, its interactions with other ions and molecules can lead to significant changes in reactivity and stability. Studies have shown that it participates in electron transfer reactions, which are crucial for understanding its role in both synthetic and biological systems .
Potassium hexachloroiridate(IV) shares similarities with several other metal halide complexes, particularly those involving transition metals. Below are some comparable compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium hexachloroiridate(IV) | Na[IrCl₆] | Similar structure; often used as a sodium source. |
| Platinum(IV) chloride | PtCl₄ | A strong oxidizing agent but less stable than iridates. |
| Ruthenium(III) chloride | RuCl₃ | Exhibits different oxidation states; used in catalysis. |
| Cobalt(II) chloride | CoCl₂ | Less complex coordination chemistry compared to iridates. |
Uniqueness: Potassium hexachloroiridate(IV) is distinguished by its specific oxidation state of iridium and its unique reactivity profile as a strong oxidizing agent, which sets it apart from other metal halides.
Structural Characteristics
Potassium hexachloroiridate(IV) crystallizes in the cubic $$ Fm\bar{3}m $$ space group, with iridium ions occupying octahedral sites within a face-centered cubic (fcc) lattice of potassium cations. Key crystallographic parameters include:
| Property | Value | Source |
|---|---|---|
| Lattice constant (300 K) | $$ 9.77050 \, \text{Å} $$ | |
| Lattice constant (20 K) | $$ 9.66289 \, \text{Å} $$ | |
| Ir–Cl bond length | $$ 2.41 \, \text{Å} $$ | |
| K–Cl distance | $$ 3.45 \, \text{Å} $$ |
The compound retains cubic symmetry down to 20 K, unlike related halides that undergo structural distortions at low temperatures.
Physical and Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 483.12 g/mol | |
| Melting point | >385°C (decomposition) | |
| Density | 3.546 g/cm³ | |
| Solubility in water | Insoluble | |
| Electrical resistivity | $$ \sim 10^6 \, \Omega \cdot \text{cm} $$ (300 K) |
The large bandgap ($$ \Delta \sim 0.7 \, \text{eV} $$) and high ionicity distinguish it from iridium oxides, influencing its electronic behavior.
Related CAS
GHS Hazard Statements
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






